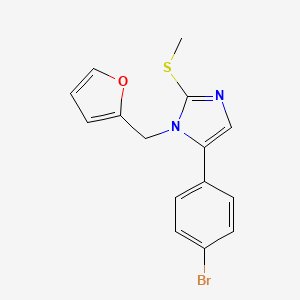

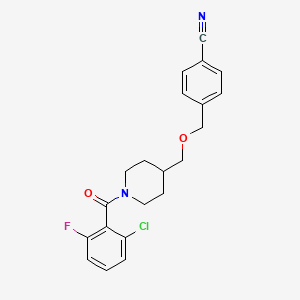

![molecular formula C12H15ClN2O2 B2987344 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 103182-06-5](/img/structure/B2987344.png)

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid” is a chemical compound that has been studied for its potential biological and pharmaceutical applications . It is a major metabolite of hydroxyzine and exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts . A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of “2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid” can be analyzed using various physicochemical and spectral characteristics . The compound has a molecular weight of 254.72 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.72 . More detailed physical and chemical properties are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Pharmacokinetic Modulation

Piperazine, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This means it can influence the absorption, distribution, metabolism, and excretion of the drug, potentially enhancing its effectiveness .

Antihistamine

This compound exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Antiparasitic

Compounds containing the arylpiperazine moiety have shown their application in antiparasitic treatments .

Antifungal and Antibacterial

Arylpiperazine can be found in biologically active compounds for a variety of disease states, such as antifungal and antibacterial drugs .

Antipsychotic and Antidepressant

Arylpiperazine derivatives are also used in antipsychotic and antidepressant drugs .

Anti-inflammatory

Compounds with the arylpiperazine structure have shown anti-inflammatory properties .

Antitumor and Antidiabetic

Arylpiperazine derivatives have been found to have antitumor and antidiabetic effects .

Potential Treatments for Neurodegenerative Diseases

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Mecanismo De Acción

Target of Action

The primary target of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, also known as cetirizine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including itching and inflammation .

Mode of Action

Cetirizine acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a decrease in symptoms associated with allergies, such as itching and inflammation .

Biochemical Pathways

The action of cetirizine primarily affects the histamine signaling pathway . By blocking the H1 receptor, cetirizine inhibits the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation leading to itching and pain .

Pharmacokinetics

The pharmacokinetics of cetirizine involve its absorption, distribution, metabolism, and excretion (ADME). It has high bioavailability and is metabolized in the liver, with about 14% of the drug undergoing metabolism . The majority of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of cetirizine’s action include a reduction in the symptoms of allergic reactions. By blocking the H1 receptor, cetirizine prevents histamine from causing vasodilation and increased vascular permeability, which are responsible for symptoms such as redness, swelling, and itching .

Action Environment

The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, factors such as the individual’s age, liver function, and renal function can influence the drug’s metabolism and excretion .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)15-6-4-14(5-7-15)9-12(16)17/h1-3,8H,4-7,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBLLGGXYDLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

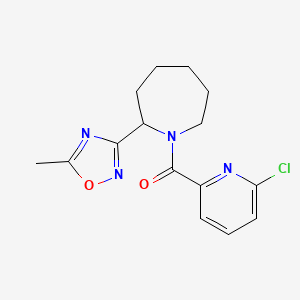

![2-amino-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2987263.png)

![3-methoxy-1-methyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2987266.png)

![5-(4-fluorobenzyl)-N-(3-methylbutyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)

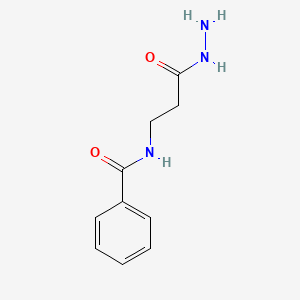

![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)

![2-Methyl-4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2987276.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)

![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)

![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)

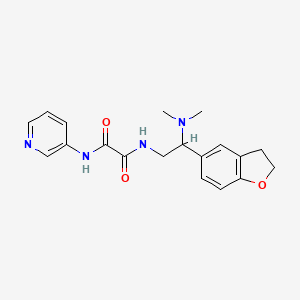

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)